(3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride
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Overview
Description
(3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-chlorobenzyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate (3-Chloro-benzyl)-piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis and for the development of new chemical entities.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzyl bromide
- 3-Chlorobenzyl chloride
- 3-Chlorobenzyl alcohol
Uniqueness
(3-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to its combination of a piperidine ring and a 3-chlorobenzyl group, which imparts specific chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSOISZXNPIHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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